molecular formula C6H7ClN2O2S B2862978 N-(4-chlorophenyl)sulfamide CAS No. 98198-68-6

N-(4-chlorophenyl)sulfamide

Cat. No.: B2862978
CAS No.: 98198-68-6
M. Wt: 206.64
InChI Key: QLWNTSQSPPLWEQ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)sulfamide” is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .


Synthesis Analysis

The synthesis of sulfonamides generally involves the coupling between a sulfonyl compound and an amine . A new type of convergent paired electro-organic synthesis of sulfonamide derivatives has been introduced, which is a catalyst, oxidant, halogen, and amine-free method . Instead of using toxic amine compounds, an innovative mechanism based on the reduction of nitro compounds and in-situ production of amine compounds was used .


Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .


Chemical Reactions Analysis

The mechanism of electrophile generation in the synthesis of sulfonamides is the cathodic reduction of the nitro compound to the hydroxylamine compound and then the anodic oxidation of the hydroxylamine to the nitroso compound . The nucleophile generation mechanism involves the two-electron oxidation of sulfonyl hydrazide to related sulfinic acid at the anode surface . The reaction leading to the synthesis of sulfonamides involves a one-pot reaction of the generated nitroso compound with the produced sulfinic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides depend on their specific structure . They are not readily biodegradable and have the potential to cause various unfavorable side effects .

Scientific Research Applications

Carbonic Anhydrase Isoenzyme Inhibition

  • N-(4-chlorophenyl)sulfamide derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in many physiological processes. These derivatives exhibit inhibition constants in the micro-submicromolar range against human carbonic anhydrase I and II (Akıncıoğlu et al., 2013).

Enzyme Inhibition for Therapeutic Agents

  • Sulfamides, including this compound, have been explored for designing inhibitors targeting various enzymes, such as carbonic anhydrases, proteases, and metalloproteases. These inhibitors have shown potential in developing therapeutic agents for various diseases (Winum et al., 2006).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies explore the potential of sulfamides in combating bacterial and fungal infections, although the specific activities can vary significantly (Lahtinen et al., 2014).

Synthesis of Novel Sulfamides

  • Research has focused on developing novel synthetic methodologies for sulfamides, including this compound derivatives. These methods aim for safer and more convenient synthesis, applicable in large-scale preparations (Borghese et al., 2006).

Anticonvulsant Properties

  • Some sulfamide derivatives have shown promise as broad-spectrum anticonvulsants. Studies have identified specific sulfamides with potential for treating various forms of epilepsy, including refractory epilepsy (McComsey et al., 2013).

Cancer Research

  • Sulfamides, including this compound, have been investigated for their potential in cancer research. Studies have synthesized novel sulfamides and evaluated their anticancer activities across different cancer cell lines (Jun et al., 2021).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

  • Novel sulfamides derived from this compound have been synthesized and tested for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These studies contribute to the development of new treatments for neurological disorders (Akıncıoğlu et al., 2017).

Click Chemistry in Polymer Synthesis

  • Unsymmetrical sulfamides, including those derived from this compound, have been synthesized using Sulfur(vi)-Fluoride Exchange (SuFEx) click chemistry. This method is significant for advancing the development of polymers with potential applications in materials science (Kulow et al., 2020).

Mechanism of Action

Target of Action

N-(4-chlorophenyl)sulfamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of the aforementioned enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid . This inhibition disrupts bacterial growth as folic acid is vital for their survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes reliant on folic acid, such as the synthesis of purines and DNA .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . These properties impact the bioavailability of the compound, determining its effectiveness in the body.

Result of Action

The molecular effect of this compound is the inhibition of folic acid synthesis, leading to a halt in bacterial growth . On a cellular level, this results in the death of bacteria, as they are unable to replicate without the necessary folic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This persistence can lead to long residence times in the environment, potentially affecting the compound’s action . Furthermore, the presence of other substances in the environment, such as organic matter or other drugs, could potentially interact with the compound, altering its effectiveness .

Safety and Hazards

Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Future Directions

Sulfonamides are known as valuable organic compounds with great biological and pharmaceutical activities . They are widely used to develop the synthesis of new drugs and other pharmaceutically active components in medicinal and agricultural chemistry . Efforts are ongoing to provide a green method for the synthesis of sulfonamides .

Properties

IUPAC Name

1-chloro-4-(sulfamoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWNTSQSPPLWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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